molecular formula C9H6N4O3 B13189444 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Katalognummer: B13189444
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: WZQQITHUWRVQLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazine-2-carboxylic acid with urea under acidic conditions to form the desired pyrimidine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share structural similarities.

    Pyrimidine derivatives: Compounds such as uracil and thymine are structurally related.

Uniqueness

6-Oxo-2-(pyrazin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse chemical reactivity and potential for multiple biological activities .

Eigenschaften

Molekularformel

C9H6N4O3

Molekulargewicht

218.17 g/mol

IUPAC-Name

6-oxo-2-pyrazin-2-yl-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-12-7(13-8)6-4-10-1-2-11-6/h1-4H,(H,15,16)(H,12,13,14)

InChI-Schlüssel

WZQQITHUWRVQLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=NC=C(C(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.